Home > Products > Screening Compounds P29677 > AcidCeramidaseInhibitor17a
AcidCeramidaseInhibitor17a -

AcidCeramidaseInhibitor17a

Catalog Number: EVT-10897204
CAS Number:
Molecular Formula: C24H21FN2O3
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Acid Ceramidase Inhibitor 17a involves several key steps:

  1. Formation of Key Intermediates: The synthesis begins with the creation of intermediates through various organic reactions, including cyclization and substitution reactions.
  2. N-Methylation: This step introduces a methyl group to nitrogen atoms in the piperidine structure, enhancing the compound's biological activity.
  3. Purification: After synthesis, the compound undergoes purification processes such as chromatography to ensure high purity levels (≥95%) for biological assays .

The synthetic routes are optimized for yield and efficiency, often employing continuous flow reactors in industrial settings to facilitate large-scale production.

Molecular Structure Analysis

Structure and Data

Acid Ceramidase Inhibitor 17a has the molecular formula C24H21F2N2O3C_{24}H_{21}F_{2}N_{2}O_{3} with a molecular weight of approximately 404.4 g/mol. Its structure includes:

  • A piperidine ring
  • A phenylmethoxy group
  • A fluorinated moiety which may enhance its binding affinity to acid ceramidase

The structural formula can be represented as follows:

InChI Key HBOJWAYLSJLULG UHFFFAOYSA N\text{InChI Key HBOJWAYLSJLULG UHFFFAOYSA N}

This information is crucial for researchers looking to understand its interaction with biological targets or to develop derivatives with improved properties.

Chemical Reactions Analysis

Reactions and Technical Details

Acid Ceramidase Inhibitor 17a can participate in various chemical reactions:

  1. Oxidation: The compound may undergo oxidation at specific functional groups, leading to derivatives that could potentially exhibit different biological activities.
  2. Reduction: Reduction reactions can modify the piperidine ring, affecting its pharmacological profile.
  3. Substitution: Nucleophilic substitution reactions can occur at the ethanamine side chain, allowing for the creation of analogs with varied properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Mechanism of Action

Process and Data

The mechanism of action for Acid Ceramidase Inhibitor 17a primarily involves its binding to acid ceramidase, inhibiting its enzymatic activity. This inhibition leads to an accumulation of ceramide within cells, which can induce apoptosis in cancer cells while sparing normal cells. The compound's selectivity for cancerous cells is attributed to the altered metabolism of sphingolipids in these cells compared to healthy tissues.

Research has shown that inhibiting acid ceramidase can enhance the efficacy of other treatments (e.g., senolytics) by promoting cell death pathways specifically in senescent or malignant cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Acid Ceramidase Inhibitor 17a exhibits several notable physical properties:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in aqueous solutions may vary depending on pH.
  • Stability: The compound shows stability under standard laboratory conditions but may be sensitive to extreme temperatures or pH levels.

Chemical properties include its reactivity under specific conditions, particularly during oxidation or reduction reactions, which can be exploited for further derivatization in drug development .

Applications

Scientific Uses

Acid Ceramidase Inhibitor 17a is primarily used in scientific research focused on:

  • Cancer Therapy: It serves as a potential therapeutic agent against glioblastoma and other cancers by targeting acid ceramidase.
  • Cellular Senescence Studies: Researchers use it to explore mechanisms of cellular aging and associated diseases, investigating how ceramide accumulation affects cell viability.
  • Drug Development: The compound is valuable for developing new drugs aimed at modulating sphingolipid metabolism for therapeutic benefits across various diseases .
Introduction to Sphingolipid Metabolism and Acid Ceramidase as a Therapeutic Target

Role of Sphingolipids in Cellular Homeostasis and Disease Pathogenesis

Sphingolipids are structurally diverse membrane components and potent bioactive signaling molecules governing critical cellular processes. Their metabolic equilibrium—termed the "sphingolipid rheostat"—determines cell fate, where ceramide promotes apoptosis, senescence, and growth arrest, while its metabolite sphingosine-1-phosphate drives proliferation, survival, and inflammation [5] [7]. Dysregulation of this balance is implicated across pathologies:

  • Oncogenesis: Elevated sphingosine-1-phosphate and reduced ceramide are hallmarks of tumor survival, metastasis, and therapy resistance [5] [8].
  • Neurodegeneration: Accumulation of ceramide in Alzheimer’s disease models contributes to amyloid-beta toxicity and neuronal death [7].
  • Metabolic Disorders: Hepatic ceramide overload in type 2 diabetes induces insulin resistance and steatosis [7] [5].
  • Immune Dysfunction: Sphingosine-1-phosphate gradients dictate lymphocyte trafficking, and imbalances skew inflammatory responses [3] [5].

Table 1: Key Sphingolipids and Their Biological Functions

SphingolipidPrimary FunctionsRole in Disease Pathogenesis
CeramideApoptosis induction, growth arrest, senescence, stress responseReduced levels promote tumor survival & chemo-resistance; Accumulation in neurodegeneration
Sphingosine-1-PhosphateCell proliferation, survival, migration, angiogenesis, inflammationElevated levels drive metastasis, immune evasion, and inflammation
GlucosylceramideMembrane integrity, precursor for complex glycosphingolipidsOverexpression confers multi-drug resistance in cancers

Acid Ceramidase in Sphingolipid Catabolism: Biochemical and Functional Overview

Acid ceramidase (officially named N-acylsphingosine amidohydrolase 1, encoded by the ASAH1 gene) is a lysosomal cysteine amidase. It catalyzes the hydrolysis of ceramide into sphingosine and free fatty acids, representing the committed step in generating sphingosine-1-phosphate precursors [4] [7]. Key biochemical and functional characteristics include:

  • Structure and Mechanism: The mature enzyme is a heterodimer (α/β subunits) derived from a single precursor polypeptide. Its catalytic triad involves cysteine residues, enabling nucleophilic attack on ceramide’s amide bond [4] [8].
  • Subcellular Localization: Predominantly lysosomal, dependent on mannose-6-phosphate receptor-mediated trafficking. Activity requires the activator protein saposin D [7] [4].
  • Substrate Specificity: Preferentially hydrolyzes ceramides with unsaturated C6-C16 acyl chains [7] [4].
  • Physiological Role: Maintains lysosomal ceramide homeostasis, preventing pathological accumulation as seen in Farber disease (ASAH1 mutations) [7] [4].

Table 2: Human Ceramidase Isoenzymes

IsoenzymeGeneOptimal pHPrimary LocalizationMajor Tissue Expression
Acid CeramidaseASAH14.2 - 4.3LysosomesUbiquitous
Neutral CeramidaseASAH27.0 - 9.0Intestinal brush borderSmall intestine, kidney
Alkaline Ceramidase 1ACER1~9.0Endoplasmic ReticulumSkin epidermis, hair follicles
Alkaline Ceramidase 2ACER2~9.0Golgi ApparatusPlacenta, pancreas, heart
Alkaline Ceramidase 3ACER3~9.0ER/GolgiPlacenta, brain

Acid Ceramidase Dysregulation in Oncogenesis and Immune Dysfunction: Mechanistic Insights

Acid ceramidase is overexpressed across diverse malignancies, correlating with poor prognosis and therapeutic resistance through multiple interconnected mechanisms:

  • Oncogenic Sphingolipid Shift: Overexpression depletes pro-apoptotic ceramide while elevating pro-survival sphingosine-1-phosphate. This shift activates PI3K/AKT and ERK pathways, promoting proliferation and metastasis [6] [8]. For example, acute myeloid leukemia blasts exhibit significantly higher ASAH1 expression and enzymatic activity compared to normal bone marrow, directly contributing to survival [6].
  • Therapy Resistance:
  • Radiotherapy: Glioblastoma cells surviving radiation exhibit upregulated acid ceramidase and sphingosine-1-phosphate, facilitating DNA repair and repopulation [8].
  • Chemotherapy: Polynuclear giant cancer cells (PGCCs) formed after docetaxel or cisplatin exposure depend on acid ceramidase for neosis (asymmetric division), generating resistant progeny [2].
  • Immunotherapy: Acid ceramidase overexpression in colorectal cancer suppresses immunogenic cell death and cytotoxic T-cell infiltration, contributing to anti-PD-1 resistance [3].
  • mTORC1 Hyperactivation Link: Mechanistic target of rapamycin complex 1 (mTORC1) signaling promotes protein synthesis and cell growth. Hyperactive mTORC1 upregulates acid ceramidase, creating a sphingosine-1-phosphate-rich microenvironment that further stimulates mTOR via positive feedback. This loop drives uncontrolled proliferation and evasion of nutrient deprivation stress in cancers like renal cell carcinoma [4] [5].
  • Immune Evasion: Acid ceramidase activity in tumor cells reduces surface ceramide, impairing immunogenic cell death. Concurrently, elevated sphingosine-1-phosphate:
  • Recruits immunosuppressive cells (Tregs, MDSCs).
  • Inhibits dendritic cell maturation.
  • Promotes M2 macrophage polarization [3] [5].

Rationale for Targeting Acid Ceramidase in Mechanistic Target of Rapamycin Complex 1-Hyperactive Neoplasms and Immune-Mediated Disorders

The molecular interplay between acid ceramidase, sphingolipid imbalance, and key oncogenic pathways provides a compelling therapeutic rationale:

  • Breaking the Ceramide-Sphingosine-1-Phosphate Rheostat in Cancer: Pharmacological inhibition of acid ceramidase forces intracellular ceramide accumulation, triggering mitochondrial outer membrane permeabilization, cytochrome c release, and caspase-dependent apoptosis. This is particularly effective in tumors with inherent ASAH1 upregulation or mTORC1 hyperactivation, where ceramide generation is already suppressed [6] [8].
  • Overcoming Therapy Resistance: Inhibitors prevent PGCC neosis and blast repopulation after genotoxic stress (radiation/chemotherapy). In glioblastoma, combining acid ceramidase inhibition with radiation synergistically enhanced ceramide-mediated killing [2] [8].
  • Restoring Anti-Tumor Immunity: Acid ceramidase inhibition in colorectal cancer models induced immunogenic cell death markers (calreticulin exposure, ATP/HMGB1 release), reversed glutathione-mediated immunosuppression, and enhanced interferon responses. This remodeled the tumor microenvironment, increasing M1 macrophage polarization and cytotoxic T-cell infiltration, thereby sensitizing tumors to checkpoint inhibitors like anti-PD-1 [3].
  • Specificity Advantage: While ASAH1 knockout is embryonically lethal, adult tissues tolerate its pharmacological inhibition, suggesting a favorable therapeutic window for targeting cancer cells or dysregulated immune pathways without excessive systemic toxicity [2] [7].

Properties

Product Name

AcidCeramidaseInhibitor17a

IUPAC Name

6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide

Molecular Formula

C24H21FN2O3

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C24H21FN2O3/c25-20-12-9-18(10-13-20)19-11-14-21-22(16-19)30-24(29)27(21)23(28)26-15-5-4-8-17-6-2-1-3-7-17/h1-3,6-7,9-14,16H,4-5,8,15H2,(H,26,28)

InChI Key

DPYVAZSLMQCVOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)F)OC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.